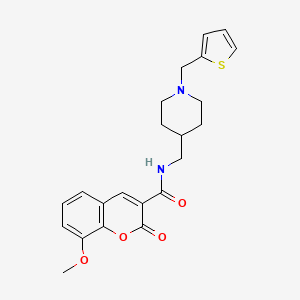

8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide

Description

This compound belongs to the coumarin (2H-chromene) derivative family, characterized by a 8-methoxy-2-oxo-2H-chromene-3-carboxamide backbone linked to a piperidine moiety substituted with a thiophen-2-ylmethyl group. Its synthesis typically involves condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate under solvent-free conditions, followed by functionalization of the piperidine ring .

Properties

IUPAC Name |

8-methoxy-2-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-27-19-6-2-4-16-12-18(22(26)28-20(16)19)21(25)23-13-15-7-9-24(10-8-15)14-17-5-3-11-29-17/h2-6,11-12,15H,7-10,13-14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFOZPFAAOCILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide, also known by its CAS number 1211384-84-7, is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 412.5 g/mol. The structure features a chromene core with a methoxy group at position 8, an oxo group at position 2, and a carboxamide functional group connected to a piperidine moiety substituted with a thiophene ring.

| Property | Value |

|---|---|

| CAS Number | 1211384-84-7 |

| Molecular Formula | C22H24N2O4S |

| Molecular Weight | 412.5 g/mol |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, the related pyrazole derivatives have shown promising results against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .

A study demonstrated that these derivatives can enhance the efficacy of standard chemotherapy agents like doxorubicin, suggesting their potential as adjuvant therapies in cancer treatment .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar chromene derivatives have been reported to possess antibacterial and antifungal activities. Preliminary studies on related compounds indicate that they may inhibit the growth of pathogenic microorganisms through mechanisms that disrupt cellular processes.

The biological activities of this compound may be attributed to its ability to interact with specific biological targets. For example:

- Inhibition of Enzymatic Activity : Some studies suggest that chromene derivatives can inhibit enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to apoptosis and cell cycle regulation.

Study on Anticancer Effects

In a controlled laboratory setting, a series of experiments were conducted using MCF-7 and MDA-MB-231 breast cancer cell lines treated with various concentrations of the compound. The results indicated a dose-dependent cytotoxic effect, with significant induction of apoptosis observed at higher concentrations.

Study on Antimicrobial Effects

A comparative study evaluated the antimicrobial efficacy of several chromene derivatives against common bacterial strains. The results showed that certain derivatives exhibited significant inhibition zones, indicating potent antimicrobial activity.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity

- Studies have shown that derivatives of thiophene, including compounds similar to 8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide, demonstrate significant antimicrobial properties against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

- Anti-inflammatory Effects

- Cytotoxicity Against Cancer Cells

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study on Antimicrobial Efficacy

- Cancer Research

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Chromene Derivatives

8-Methoxy-2-oxo-2H-chromene-3-carboxamide (Parent Compound)

- Structure : Lacks the piperidine-thiophene substituent.

- Properties: Lower molecular weight (C₁₁H₉NO₄; ~219.2 g/mol) and reduced lipophilicity (predicted logP ~1.2) compared to the target compound.

2.1.2. 8-Hydroxy-2-imino-2H-chromene-3-carboxylic Acid Derivatives

- Example: 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15).

- Key Difference: Replacement of the oxo group with an imino group and substitution with a 2-chlorophenylamide.

Piperidine-Substituted Analogs

8-Methoxy-2-oxo-N-[(pyridin-2-yl)methyl]-2H-chromene-3-carboxamide (ChemDiv ID: 6049-2489)

- Structure : Piperidine replaced with a pyridin-2-ylmethyl group.

- Properties :

- Molecular Formula: C₁₇H₁₄N₂O₄ (MW: 310.3 g/mol).

- Predicted logP: ~1.8 (lower than the thiophene analog due to pyridine’s polarity).

- Activity : Used in high-throughput screening; pyridine’s nitrogen may engage in polar interactions with targets, contrasting with thiophene’s hydrophobic effects .

N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl) Thiazol-2-yl) Amide Derivatives

- Structure : Chromene linked to a thiazole ring via an amide bond.

- Properties : Thiazole introduces aromaticity and hydrogen-bond acceptors (N and S atoms).

- Impact : Enhanced binding to enzymes like cyclooxygenase-2 (COX-2) due to thiazole’s electronic effects .

Thiophene-Containing Analogs

Thioglycolic Acid-Functionalized Chromenes

- Example: 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 11).

- Structure: Combines chromene with a thiazolidinone-thiophene hybrid.

- Impact : The thioether linkage improves membrane permeability but may increase oxidative metabolism risks .

Physicochemical and Pharmacokinetic Profiles

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Coumarin Core Formation : Start with 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid. React with allyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) to introduce the carboxamide group .

- Piperidine Substitution : Attach the thiophen-2-ylmethyl-piperidine moiety via nucleophilic substitution or reductive amination. Piperidine derivatives are often synthesized using Boc-protection strategies to avoid side reactions .

- Purification : Use flash column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization from acetone or ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the coumarin scaffold (δ ~6.5–8.5 ppm for aromatic protons) and piperidine-thiophene linkages (δ ~2.5–4.0 ppm for methylene groups) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 455.18).

- X-ray Crystallography : Single crystals grown via slow evaporation (acetone/ethanol) resolve stereochemistry and confirm hydrogen-bonding patterns in the solid state .

Advanced: How can computational modeling predict this compound’s bioactivity?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The thiophene-piperidine moiety may engage in hydrophobic interactions, while the coumarin core participates in π-π stacking .

- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and BBB permeability. The methoxy group enhances solubility, but the piperidine-thiophene chain may increase metabolic clearance .

Advanced: How to design SAR studies for analogs of this compound?

Methodological Answer:

- Variable Substituents : Modify the thiophene ring (e.g., 3-thienyl vs. 2-thienyl) or piperidine’s N-alkylation to assess impact on receptor binding .

- Coumarin Modifications : Replace the 8-methoxy group with halogens or nitro groups to study electronic effects on fluorescence or antioxidant activity .

- Bioassay Integration : Test analogs in enzyme inhibition assays (e.g., COX-2 or MAO-B) and compare IC₅₀ values using nonlinear regression analysis .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays). Variations in cell lines (HEK293 vs. HeLa) or serum content can skew results .

- Meta-Analysis : Use platforms like PubChem BioActivity Data to compare IC₅₀ ranges across studies. Conflicting data may arise from differences in compound solubility (DMSO vs. PBS vehicles) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Toxicity Mitigation : Wear nitrile gloves and goggles due to potential acute toxicity (Category 4 for oral/dermal exposure). Use fume hoods during synthesis to avoid inhalation .

- Spill Management : Neutralize with activated carbon, then dispose via hazardous waste channels. Avoid aqueous washes to prevent environmental contamination .

Advanced: How to assess metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The piperidine-thiophene group may undergo CYP3A4-mediated oxidation, requiring structural stabilization (e.g., fluorination) .

- Plasma Stability : Use PBS (pH 7.4) at 37°C; sample at 0, 1, 4, 8, 24h. The carboxamide bond is generally stable, but ester analogs may hydrolyze rapidly .

Advanced: What strategies optimize solubility for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use 10% DMSO/40% PEG-300/50% saline for IV administration. The methoxy group enhances aqueous solubility (~2.5 mg/mL), but micellar encapsulation (e.g., poloxamer 407) may improve bioavailability .

- Salt Formation : Convert the carboxamide to a sodium salt (if acidic protons are present) or use HCl salts for the piperidine moiety .

Basic: Which analytical methods ensure batch-to-batch consistency?

Methodological Answer:

- HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile. Retention time ~12.3 min; UV-Vis at 254 nm .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values (e.g., C: 62.34%, H: 5.76%, N: 6.15%) .

Advanced: How to address discrepancies in spectral data interpretation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine region (δ ~2.5–3.5 ppm). For example, HSQC correlates methoxy protons (δ 3.8 ppm) to their carbon .

- X-ray Refinement : If crystallography data conflicts with NMR, re-examine torsion angles (e.g., thiophene ring planarity) using Olex2 or SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.